molecular formula C3H3F5 B1294462 1,1,2,2,3-Pentafluoropropane CAS No. 679-86-7

1,1,2,2,3-Pentafluoropropane

Cat. No.: B1294462
CAS No.: 679-86-7
M. Wt: 134.05 g/mol
InChI Key: AWTOFSDLNREIFS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,1,2,2,3-Pentafluoropropane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. The compound’s fluorine atoms can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. For example, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, exposure to this compound has been observed to affect the expression of genes involved in oxidative stress responses. This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding of the compound to specific sites on enzymes and proteins. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it interacts with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites that may contribute to the compound’s toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and accumulate in lipid-rich tissues. It may also interact with transporters and binding proteins that facilitate its movement within the body. The localization and accumulation of this compound can impact its biochemical effects, as different tissues may respond differently to the compound .

Subcellular Localization

This compound’s subcellular localization is an important factor in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can vary depending on its subcellular location, as different compartments provide distinct biochemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2,3-Pentafluoropropane can be synthesized through the reduction of 1,1,2,2,3-pentafluoropropene with hydrogen in the presence of a hydrogenation catalyst. The catalyst typically consists of palladium, which may be combined with other metals such as silver, copper, gold, tellurium, zinc, chromium, molybdenum, or thallium .

Industrial Production Methods

Industrial production of this compound involves the gas-phase fluorination of 1,1,1,2,3,3-hexafluoropropane using trivalent chromium oxide or partially fluorinated trivalent chromium oxide. This method is cost-effective and yields high reactivity and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3-Pentafluoropropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.

    Reduction: As mentioned earlier, it can be reduced from its precursor, 1,1,2,2,3-pentafluoropropene.

    Substitution: It can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Various nucleophiles can be used to replace fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various fluorinated carboxylic acids, while substitution reactions can produce a wide range of fluorinated organic compounds .

Scientific Research Applications

1,1,2,2,3-Pentafluoropropane has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2,3-Pentafluoropropane is unique due to its specific arrangement of fluorine atoms, which gives it distinct thermodynamic properties and makes it particularly suitable for use as a refrigerant with low environmental impact. Its high stability and low toxicity further enhance its desirability in various applications .

Properties

IUPAC Name

1,1,2,2,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5/c4-1-3(7,8)2(5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTOFSDLNREIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073925
Record name 1,1,2,2,3-Pentafluoropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-86-7
Record name 1,1,2,2,3-Pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2,2,3-pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,2,3-Pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3-pentafluoropropane
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Synthesis routes and methods

Procedure details

HCFC-225cb was reduced using the reactor and procedures of Example 2 except that the catalyst was prepared from 0.5% Pd/alumina mixed with 50 cc glass helices. The organics flow rate was 4 cc/hr. with a hydrogen flow rate of 90±10 cc/min. The temperature was maintained at 190°±3° C. for 144 hours. HFC-245ca in an 87-92% selectivity and greater than 98% conversion of HCFC-225cb resulted. As the data from Example 4, shown on Table I below indicate, the Pd/alumina catalyst is stable for 144 hours towards the reduction of HCFC-225cb to HFC-245ca.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd alumina
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glass
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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